molecular formula C7H13Cl2IN4 B2664774 3-(5-Iodo-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride CAS No. 2089255-15-0

3-(5-Iodo-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride

Cat. No.: B2664774
CAS No.: 2089255-15-0
M. Wt: 351.01
InChI Key: CILFCMQEUNGABY-UHFFFAOYSA-N
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Description

“3-(5-Iodo-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride” is a chemical compound with the molecular formula C7H13Cl2IN4 . It is a compound that has been studied for its potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H11IN4.2ClH/c8-7-5-10-11-12(7)6-2-1-3-9-4-6;;/h5-6,9H,1-4H2;2*1H . This indicates that the compound contains iodine (I), nitrogen (N), hydrogen (H), and chlorine (Cl) atoms. The exact three-dimensional structure would need to be determined through techniques such as X-ray crystallography.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 351.02 . More detailed physical and chemical properties would need to be determined through laboratory analysis.

Scientific Research Applications

Synthesis and Chemical Properties

"3-(5-Iodo-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride" serves as a precursor in the synthesis of diverse heterocyclic compounds due to its reactivity and structural versatility. For instance, its utilization in the synthesis of triazole derivatives demonstrates its role in creating compounds with potential biological activities. The ability to undergo reactions with various amines and other nucleophiles makes it a valuable building block in medicinal chemistry (Bektaş et al., 2010).

Antimicrobial and Antifungal Activities

Research has shown that derivatives synthesized from "this compound" exhibit significant antimicrobial and antifungal activities. This highlights its application in the development of new therapeutic agents against various pathogenic microorganisms. The structural motifs present in these derivatives are crucial for their biological activity, underscoring the importance of the parent compound in drug development (Krolenko et al., 2016).

Receptor Ligand Development

Compounds derived from "this compound" have been explored as ligands for various receptors, indicating their potential in the development of receptor-targeted therapies. The modification of this compound leads to derivatives that can selectively interact with specific receptors, offering insights into receptor function and providing pathways for the development of receptor-targeted drugs (Rowley et al., 1997).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

3-(5-iodotriazol-1-yl)piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IN4.2ClH/c8-7-5-10-11-12(7)6-2-1-3-9-4-6;;/h5-6,9H,1-4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILFCMQEUNGABY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C(=CN=N2)I.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2IN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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